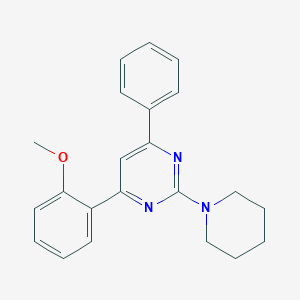

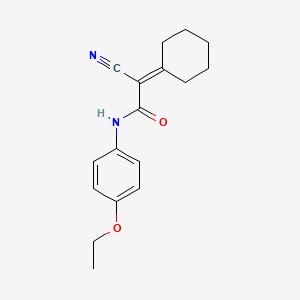

4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves multi-step chemical reactions, including cyclization and substitution. For example, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction, highlighting a method for producing complex pyrimidine structures with functionalized side chains (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with various substituents that influence their electronic structure and intermolecular interactions. For instance, in some compounds, the pyrimidine ring-substituent atoms show significant displacements from this plane, and the bond distances provide evidence for polarization of the electronic structures (Jorge Trilleras et al., 2009).

Scientific Research Applications

Antiviral Activity

Compounds structurally related to "4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine" have been studied for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential applications in antiretroviral therapy (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Agents

Novel derivatives of pyrimidine, including those with methoxyphenyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds have exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Nonlinear Optical Materials

Pyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties due to their promising applications in the fields of medicine and nonlinear optics. Studies have shown that certain phenyl pyrimidine derivatives exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Herbicidal Activity

Research into dimethoxypyrimidines, closely related to the compound of interest, has revealed their potential as novel herbicides. Compounds with methoxy groups on pyrimidine and triazine rings have shown high herbicidal activity, indicating their application in agriculture for weed control (Nezu et al., 1996).

Corrosion Inhibition

Spiropyrimidinethiones, which share a structural resemblance to "4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine," have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These compounds have shown to act as mixed inhibitors, suggesting their utility in protecting metals against corrosion (Yadav et al., 2015).

Liquid Crystal Properties

Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and analyzed for their liquid crystal properties. Compounds containing methyl and methoxy groups have been identified as nematic liquid crystals, whereas hydroxy derivatives form smectic liquid crystals, demonstrating their potential in liquid crystal display technologies (Mikhaleva, 2003).

properties

IUPAC Name |

4-(2-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-26-21-13-7-6-12-18(21)20-16-19(17-10-4-2-5-11-17)23-22(24-20)25-14-8-3-9-15-25/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQLLRKEAXQCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)